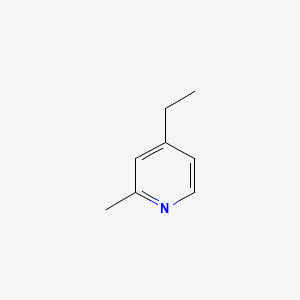

4-Ethyl-2-methylpyridine

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Science and Industry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, possessing a six-membered ring structure analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. postapplescientific.comwikipedia.orgtiu.edu.iq This structural feature imparts unique chemical properties that make pyridine a fundamental building block in numerous scientific and industrial applications. postapplescientific.comnumberanalytics.com The pyridine ring is a prevalent scaffold found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

In the pharmaceutical industry, the pyridine nucleus is integral to the synthesis of various drugs, such as antihistamines, anti-inflammatory agents, antibiotics, and anticancer agents. postapplescientific.comtaylorandfrancis.comnih.gov Its derivatives are also crucial in the development of treatments for a wide range of conditions, including obesity, hypertension, and neuropathic pain. nih.gov The versatility of pyridine chemistry allows for a broad degree of structural diversity, enabling medicinal chemists to design and synthesize novel therapeutic agents. nih.gov

Beyond medicine, pyridine heterocycles are vital in the agrochemical sector for the production of herbicides, insecticides, and fungicides. postapplescientific.comnumberanalytics.comtaylorandfrancis.com For example, pyridine serves as a precursor to the widely used herbicides paraquat (B189505) and diquat (B7796111). wikipedia.org In the realm of material science, pyridine derivatives are utilized in the synthesis of conjugated polymers for electronics and optoelectronics, as well as in the production of dyes and pigments. postapplescientific.comnumberanalytics.com Furthermore, pyridine's utility extends to its role as a polar, basic, and low-reactivity solvent and reagent in various organic reactions, such as Knoevenagel condensations and acylations. wikipedia.orgyoutube.com The pyridine unit is also present in essential biological molecules, including B-group vitamins and other natural products. taylorandfrancis.com

Overview of Alkylpyridines within Heterocyclic Chemistry and their Research Relevance

Alkylpyridines are a significant subclass of pyridine derivatives characterized by the presence of one or more alkyl substituents on the pyridine ring. These alkyl groups can significantly influence the molecule's physical properties, reactivity, and steric hindrance, making them valuable intermediates in organic synthesis. The position and nature of the alkyl substituents allow for fine-tuning of the molecule's chemical behavior.

The research relevance of alkylpyridines lies primarily in their application as precursors for more complex and functionalized molecules. wikipedia.org For instance, 5-ethyl-2-methylpyridine (B142974) is a commodity chemical produced from the condensation of simple reagents like acetaldehyde (B116499) and ammonia (B1221849), and it serves as a key starting material for the industrial synthesis of nicotinic acid (a form of vitamin B3). wikipedia.orgresearchgate.net The synthesis of alkylpyridines itself is a field of study, with methods often involving condensation reactions of aldehydes and ammonia. wikipedia.orgorgsyn.org

The strategic placement of alkyl groups can direct further chemical transformations. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid, which can then be decarboxylated to yield nicotinic acid. wikipedia.org Moreover, alkylpyridines are foundational in the synthesis of certain pharmaceuticals. The drug Pioglitazone, used for treating diabetes, has a synthesis that begins with the hydroxymethylation of 2-methyl-5-ethylpyridine. researchgate.net The compound 4-Ethyl-2-methylpyridine itself is noted as a useful reagent in organic synthesis, for example, in ruthenium ion-catalyzed oxidation reactions. cookechem.com

Historical Context of this compound Research

Historically, pyridine was first produced from coal tar. wikipedia.org The large-scale synthesis of pyridine and its derivatives, however, relied on the development of specific chemical reactions. Key among these are the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia, and the Bönnemann cyclization, which uses acetylene (B1199291) and hydrogen cyanide. postapplescientific.com

While extensive early historical records for this compound are not prominently documented, its synthesis and study fall within the broader timeline of alkylpyridine chemistry. The synthesis of its isomer, 5-ethyl-2-methylpyridine, also known as "aldehyde-collidine," has been described through various methods since the late 19th and early 20th centuries, including the reaction of paraldehyde (B1678423) with ammonia. researchgate.netorgsyn.org A specific procedure for the preparation of this compound was reported by Kaiser et al. in the Journal of Organic Chemistry in 1973. prepchem.com This indicates that focused research on this particular isomer was taking place by the early 1970s, likely driven by its potential as a synthetic intermediate.

Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁N | stenutz.eu |

| Molar Mass | 121.18 g/mol | cookechem.comstenutz.eu |

| Appearance | Liquid | |

| Density | 0.919 - 0.927 g/mL | stenutz.euchemicalbook.comechemi.com |

| Melting Point | -70.9 °C | chemicalbook.comechemi.com |

| Boiling Point | 179-180 °C | chemicalbook.com |

| Refractive Index | 1.496 - 1.498 | chemicalbook.com |

| pKa | 6.76 ± 0.10 | chemicalbook.com |

| CAS Number | 536-88-9 | cookechem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHDRLWPAKSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060214 | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-88-9 | |

| Record name | 4-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethyl 2 Methylpyridine and Its Derivatives

Established Synthetic Pathways for Pyridine (B92270) and Alkylpyridines

The foundational methods for constructing the pyridine scaffold have been refined over many years, providing a robust toolbox for chemists. These established pathways often involve the formation of the pyridine ring from acyclic precursors through condensation or cycloaddition reactions. baranlab.org

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a classical and widely used approach for synthesizing pyridine rings. baranlab.org These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds through the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgnih.gov

One of the most fundamental approaches is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction initially produces a dihydropyridine (B1217469) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines by varying the starting materials.

Another significant condensation method is the Chichibabin pyridine synthesis . This reaction typically uses aldehydes, ketones, or α,β-unsaturated carbonyl compounds, which condense with ammonia or its derivatives. wikipedia.org While effective, the Chichibabin synthesis can sometimes suffer from lower yields. wikipedia.org

The Kröhnke pyridine synthesis offers a more general route to substituted pyridines. It utilizes pyridinium (B92312) salts, which react with α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate (B1210297) to form the desired pyridine ring. wikipedia.org

Variations and improvements on these classical methods continue to be developed. For instance, performing condensation reactions under acidic conditions can help avoid the high temperatures often required for dehydration steps. baranlab.org

Multicomponent Reactions for Pyridine Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyridine derivatives. acs.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. acs.orgacsgcipr.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The Hantzsch synthesis can be considered a pseudo-four-component reaction and serves as a foundational MCR for pyridines. acs.org Modified three-component Hantzsch approaches have also been developed, often involving the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and a preformed enaminoester. acs.org

Researchers have explored various catalysts and reaction conditions to optimize MCRs for pyridine synthesis. For example, the use of an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile (B52724) has been shown to be effective for the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, with aerobic oxygen acting as the primary oxidant in the final aromatization step. acs.org In contrast, amine bases like piperidine (B6355638) in ethanol (B145695) also catalyze the reaction, but through a different mechanistic pathway. acs.org

The development of metal-free multicomponent syntheses of pyridines is an area of active research, aiming for more environmentally benign processes. acs.org These methods often rely on domino reactions, where a series of intramolecular reactions occur sequentially to build the pyridine scaffold. organic-chemistry.org

Targeted Synthesis Approaches for 4-Ethyl-2-methylpyridine

While general methods provide access to a wide range of pyridines, the specific synthesis of this compound often requires more targeted approaches to ensure the correct placement of the ethyl and methyl groups.

Specific Reaction Schemes Leading to this compound

A common industrial synthesis of 5-ethyl-2-methylpyridine (B142974), an isomer of this compound, involves the condensation of acetaldehyde (B116499) (in the form of paraldehyde) and ammonia. wikipedia.org This reaction highlights how simple precursors can be used to generate more complex alkylpyridines. wikipedia.org

For the specific regioselective synthesis of C4-alkylated pyridines like this compound, modern methods often employ the use of blocking groups. A maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov This strategy allows for the practical and controlled synthesis of these valuable building blocks. nih.gov

Another approach involves the direct C-H functionalization of the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, photocatalytic methods have been developed for the hydroarylation of halopyridines with alkenes, enabling the synthesis of 3-alkylpyridines. nih.gov Similar strategies could potentially be adapted for the synthesis of 4-alkylpyridines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

In multicomponent reactions, the choice of catalyst and solvent can dramatically influence the reaction pathway and efficiency. acs.orgresearchgate.net For instance, in the synthesis of baranlab.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyrimidines, a related heterocyclic system, a screen of various catalysts and solvents revealed that using p-toluenesulfonic acid (APTS) as a catalyst in refluxing ethanol gave the best yields. researchgate.net

For the synthesis of 5-ethyl-2-methylpyridine, it has been noted that using a higher molar ratio of ammonium hydroxide to paraldehyde (B1678423) can increase the yield, although this also increases the reaction volume. orgsyn.org The reaction is also exothermic, and controlling the temperature is important for consistent results. orgsyn.org

The table below summarizes the optimization of a three-component reaction for a pyridine-related heterocycle, illustrating the impact of different catalysts and solvents on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | APTS (10) | H₂O | 24 | Trace |

| 2 | - | Ethanol | 24 | 10 |

| 3 | HCl | Ethanol | 24 | 45 |

| 4 | Acetic acid | Ethanol | 24 | 10 |

| 5 | Piperidine | Ethanol | 24 | Trace |

| 6 | APTS (10) | CH₃CN | 24 | 50 |

| 7 | APTS (10) | Ethanol | 24 | 85 |

| Data adapted from a study on the synthesis of baranlab.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyrimidines, demonstrating the principles of reaction optimization. researchgate.net |

Catalytic Strategies in Alkylpyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of alkylpyridines is no exception. Catalysts can enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions. youtube.comyoutube.com

Crystalline aluminosilicate (B74896) zeolites, such as ZSM-5, have been employed as catalysts for the synthesis of pyridine and alkylpyridines from the reaction of ammonia with aldehydes or ketones. google.com These catalysts have shown improved selectivity and stability compared to earlier materials. google.com The silica (B1680970) to alumina (B75360) ratio and the constraint index of the zeolite are key parameters that influence its catalytic activity. google.com

Transition metal catalysts are also widely used in pyridine synthesis. For example, cobalt-mediated [2+2+2] cycloaddition reactions provide a powerful method for constructing the pyridine ring. nih.gov Palladium catalysts are often used in cross-coupling reactions to introduce alkyl groups onto a pre-formed pyridine ring. organic-chemistry.org

Biomimetic catalysts, which are synthetic catalysts that mimic the function of enzymes, represent a developing area in pyridine synthesis. researchgate.net These catalysts can offer high selectivity under mild conditions. For example, iron porphyrin-based biomimetic catalysts have been studied for oxidation reactions. researchgate.net

The following table provides examples of different catalytic strategies used in pyridine and alkylpyridine synthesis.

| Catalytic Strategy | Catalyst Type | Example Reaction | Reference |

| Zeolite Catalysis | Crystalline Aluminosilicate (e.g., ZSM-5) | Ammonia + Aldehyde/Ketone → Pyridine/Alkylpyridine | google.com |

| Transition Metal Catalysis | Cobalt Complex | [2+2+2] Cycloaddition of Alkynes and Nitriles | nih.gov |

| Transition Metal Catalysis | Palladium Complex | Cross-coupling of Halopyridines with Alkylating Agents | organic-chemistry.org |

| Blocking Group-Directed Catalysis | Maleate-derived blocking group | Minisci-type C-4 alkylation of pyridines | nih.gov |

| Photocatalysis | Iridium-based photosensitizer | Hydroarylation of Halopyridines with Alkenes | nih.gov |

| Biomimetic Catalysis | Iron Porphyrin Complex | Oxidation of Pyridine Derivatives | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysis is the dominant method for the large-scale industrial production of simple alkylpyridines. These processes typically involve gas-phase reactions where reactants are passed over a solid catalyst at elevated temperatures. The Chichibabin pyridine synthesis, which condenses aldehydes and/or ketones with ammonia, is a classic example of this approach. epa.gov For the synthesis of this compound, the common feedstocks are acetaldehyde, formaldehyde, and ammonia. epa.govorgsyn.org

The choice of catalyst is critical for maximizing yield and selectivity. While traditional catalysts included alumina or amorphous silica-alumina, modern processes heavily rely on zeolite catalysts due to their well-defined pore structures, which impart shape selectivity. epa.govgoogle.comacsgcipr.org Pentasil zeolites, particularly ZSM-5, have been shown to be highly effective. epa.govgoogle.com The shape-selective nature of ZSM-5 can favor the formation of smaller, more valuable pyridines over larger, more complex products. epa.gov

To further enhance performance, these zeolite catalysts are often modified with metal cations. Research has shown that treating ZSM-5 with metals such as lead (Pb), cobalt (Co), or zinc (Zn) can significantly increase the total yield of pyridine bases compared to unmodified silica-alumina catalysts. epa.govgoogle.com Other catalytic systems for producing alkyl-substituted pyridines include cobalt or nickel aluminum phosphates, which are effective for the vapor-phase reaction of aliphatic aldehydes with ammonia. google.com The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at temperatures between 400°C and 450°C. google.com

Table 1: Comparison of Heterogeneous Catalysts in Alkylpyridine Synthesis

| Catalyst System | Reactants | Typical Products | Key Advantages |

| Metal-treated ZSM-5 (e.g., Pb, Co, Tl) | Acetaldehyde, Formaldehyde, Ammonia | Pyridine, Picolines | High total yield, shape selectivity for smaller pyridines. epa.gov |

| Zinc-modified Zeolite (ZSM-5/ZSM-11) | C₂-C₅ Aldehydes/Ketones, Ammonia | Pyridine, Alkylpyridines | High yield of pyridine and its derivatives. google.com |

| Cobalt/Nickel Aluminum Phosphate | C₃-C₁₂ Alkanals, Ammonia | Alkyl-substituted pyridines | Effective for a range of aliphatic aldehydes. google.com |

| Cadmium Oxide (CdO) on Kaolin | Acetylene (B1199291), Ammonia | 2- and 4-Methylpyridine | High yield of methylpyridines at ~420°C. semanticscholar.org |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and milder reaction conditions, although it is less common for the de novo synthesis of the pyridine ring from simple aldehydes and ammonia. Instead, homogeneous catalysts are more frequently employed in the selective functionalization of a pre-existing pyridine ring.

These methods are particularly valuable for introducing or modifying substituents at specific positions, which is a key challenge in synthesizing complex pyridine derivatives. For instance, various transition-metal complexes are used for C-H activation, allowing for the direct attachment of alkyl or aryl groups to the pyridine core. While this article's scope does not cover functionalization in depth, it is important to note that homogeneous catalysis is a primary tool for creating derivatives of compounds like this compound.

Nanocatalysis Approaches

Nanocatalysis, which utilizes catalyst particles in the 1-100 nm size range, bridges the gap between homogeneous and heterogeneous catalysis. Nanocatalysts offer a high surface-area-to-volume ratio, leading to increased reaction rates, and can be designed for easy separation and recycling, a key principle of green chemistry. researchgate.net

In the context of pyridine synthesis, nanocatalysts, particularly magnetically recoverable nanoparticles, have been employed in multicomponent reactions to produce highly substituted pyridine derivatives. nih.gov For example, magnetic nanoparticles coated with a catalytic layer (e.g., basic, acidic, or metallic) can be used to facilitate the reaction and then be easily removed from the reaction mixture using an external magnet. nih.gov This simplifies product purification and allows the catalyst to be reused, reducing waste and cost.

Specific examples include the use of Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with copper (II) complexes to catalyze the synthesis of pyrano[2,3-b]pyridine derivatives. nih.gov While direct synthesis of this compound using nanocatalysts is not widely reported, the principles are applicable. The synthesis of platinum nanoparticles, which are then immobilized on silica nanospheres and assembled into larger porous microparticles, demonstrates a sophisticated approach to creating hierarchical catalyst structures that show excellent activity in reactions like aldehyde oxidation and could be adapted for pyridine synthesis. nih.gov

Metal-Free Catalysis

Metal-free catalytic systems are gaining attention as they avoid the cost, toxicity, and potential for product contamination associated with heavy metals. The classic Hantzsch pyridine synthesis is a well-known multi-component reaction that falls into this category. It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate, without the need for a metal catalyst. wikipedia.org

The initial product is a 1,4-dihydropyridine (B1200194), which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org While effective, the traditional Hantzsch synthesis has drawbacks, such as long reaction times and harsh conditions. wikipedia.org Furthermore, it is best suited for producing symmetrically substituted pyridines, making it less straightforward for preparing asymmetrically substituted compounds like this compound.

Modern advancements have sought to improve upon these classic methods. For instance, the use of mechanochemistry, specifically ball-milling with activated magnesium metal, has been shown to drive the highly regioselective C-4 alkylation of pyridines. organic-chemistry.org Although this method uses a metal reagent (magnesium), it avoids transition-metal catalysts and proceeds via a distinct radical-radical coupling pathway. organic-chemistry.org

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The compound this compound is achiral, so stereoselectivity is not a factor in its direct synthesis. However, the control of regioselectivity —ensuring the ethyl and methyl groups are at the C-4 and C-2 positions, respectively—is of paramount importance. Direct functionalization of the pyridine ring often leads to a mixture of isomers, particularly at the C-2 and C-4 positions. Therefore, significant research has focused on developing methods to achieve high regioselectivity.

One of the major challenges is the selective alkylation at the C-4 position of a pyridine ring. nih.gov Several advanced strategies have been developed to address this:

Blocking Groups: A simple maleate-derived blocking group can be attached to the pyridine nitrogen. This directs a subsequent Minisci-type decarboxylative alkylation to occur exclusively at the C-4 position. The blocking group can be easily removed afterward, providing a practical and scalable route to C-4 alkylated pyridines. nih.govchemrxiv.org

Electroreduction: An electroreductive method, assisted by chlorotrimethylsilane, has been shown to achieve highly selective C-4 alkylation of pyridine derivatives with alkyl bromides under mild conditions. This process involves a temporary dearomatization to a 1,4-difunctionalized intermediate, which re-aromatizes upon exposure to air. chemrxiv.org

Control of Reagent Aggregation: The regioselectivity of pyridine alkylation can be controlled by the aggregation state of the organometallic reagent. For example, when using alkyllithium reagents, tetrameric clusters have been found to favor C-4 alkylation, whereas dimeric clusters preferentially lead to C-2 alkylation. This demonstrates that reaction conditions that modulate the reagent's structure can be used to direct the regiochemical outcome. acs.org

Mechanochemistry: As mentioned previously, the use of mechanochemically activated magnesium metal with alkyl halides provides excellent regioselectivity for C-4 alkylation, proceeding through a radical-radical coupling mechanism. organic-chemistry.org This method is notable for its operational simplicity and avoidance of transition-metal catalysts. organic-chemistry.org

Table 2: Modern Methods for Regiocontrolled C-4 Alkylation of Pyridines

| Method | Key Reagents/Conditions | Mechanism/Principle | Key Advantages |

| Blocking Group Strategy | Maleate-derived blocking group, Minisci reaction conditions (e.g., AgNO₃, (NH₄)₂S₂O₈) | The blocking group sterically or electronically directs the incoming radical to the C-4 position. | Excellent regioselectivity, scalable, operationally simple. nih.govchemrxiv.org |

| Silane-Assisted Electroreduction | Alkyl bromide, Chlorotrimethylsilane, Electrolysis | Formation of a 1,4-dihydropyridine intermediate that re-aromatizes. | Mild conditions, high C-4 selectivity, broad substrate scope. chemrxiv.org |

| Alkyllithium Cluster Control | Alkyllithium, 1,1-diborylalkanes, specific solvents (e.g., DME vs. THF/toluene) | Tetrameric alkyllithium clusters favor C-4 attack; dimeric clusters favor C-2. | Tunable regioselectivity based on reaction conditions. acs.org |

| Mechanochemical Activation | Magnesium(0) metal, Alkyl halide, Ball-milling | In situ generation of a C-4 pyridine radical that couples with an alkyl radical. | High C-4 regioselectivity, avoids transition metals and dry solvents. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Alkylpyridines

The twelve principles of green chemistry provide a framework for designing chemical processes that are more sustainable, safer, and environmentally benign. The synthesis of alkylpyridines is an area where these principles are increasingly being applied.

Catalysis: The shift from stoichiometric reagents to catalytic ones is a core green principle. The widespread use of heterogeneous catalysts (like zeolites) and the development of recoverable nanocatalysts for pyridine synthesis exemplify this, as catalysts increase efficiency and reduce waste. epa.govacsgcipr.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, such as the Hantzsch synthesis or the Chichibabin synthesis, are inherently more atom-economical as they combine several simple molecules into a more complex product in a single step. acsgcipr.orgwikipedia.org

Use of Renewable Feedstocks: Traditionally, pyridine synthesis relies on petrochemical-derived aldehydes. There is growing interest in using bio-renewable feedstocks. For instance, research has demonstrated the production of pyridines from glycerol (B35011) (a byproduct of biodiesel production) and ammonia over zeolite catalysts. prepchem.com

Safer Solvents and Auxiliaries: Many modern synthetic methods aim to reduce or eliminate the use of hazardous organic solvents. The development of solvent-free reactions, often facilitated by mechanochemistry or the use of solid catalysts, is a significant step forward. nih.govorganic-chemistry.org Additionally, performing reactions in safer solvents like water or using techniques like microwave irradiation in aqueous micellar solutions for the Hantzsch synthesis improves the environmental profile of the process. nih.govwikipedia.org

Waste Prevention: The best way to handle waste is to prevent its formation in the first place. The use of highly selective catalysts that minimize byproduct formation and the development of recyclable catalysts (like magnetic nanocatalysts) are key strategies for waste prevention in pyridine synthesis. nih.gov

By integrating these principles, the chemical industry aims to develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible. mt.com

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 2 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. scranton.edu This deactivation makes the pyridine ring less nucleophilic. The nitrogen atom also tends to be protonated or coordinate with the electrophile's catalyst under the acidic conditions often used for EAS, further deactivating the ring. However, the presence of electron-donating alkyl groups, such as the methyl and ethyl groups in 4-ethyl-2-methylpyridine, can help to increase the electron density of the ring, making substitution more feasible. The directing effects of these groups and the nitrogen atom determine the position of substitution.

Nitration Studies

The nitration of substituted pyridines typically requires harsh conditions. For this compound, the directing effects of the alkyl groups (ortho, para-directing) and the deactivating effect of the nitrogen atom must be considered. The 2- and 4-positions are occupied, leaving the 3-, 5-, and 6-positions available for substitution. The 3- and 5-positions are meta to the nitrogen and are the most likely sites for nitration, as the deactivating effect of the nitrogen is less pronounced at these positions.

While specific studies on the nitration of this compound are not extensively detailed in the provided results, the nitration of a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, was achieved, indicating that nitration of substituted pyridine rings is possible. researchgate.net

Sulfonation Investigations

Sulfonation of pyridine derivatives is also a challenging transformation. The reaction often requires high temperatures and fuming sulfuric acid. The position of sulfonation on this compound would be predicted to occur at the 3- or 5-position, similar to nitration.

Halogenation Reactions

Halogenation of alkyl-substituted benzenes can occur either on the aromatic ring or on the alkyl side-chain, depending on the reaction conditions. vedantu.com For this compound, halogenation in the presence of a Lewis acid catalyst would favor substitution on the pyridine ring, likely at the 3- or 5-position. In contrast, radical halogenation, initiated by UV light or heat, would favor substitution on the ethyl group, particularly at the benzylic position (the carbon atom attached to the pyridine ring), due to the stability of the resulting benzylic radical. youtube.com

Nucleophilic Substitution Reactions and their Mechanisms

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom. youtube.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. In this compound, the 2- and 4-positions are already substituted. However, if a good leaving group is present at one of these positions, nucleophilic substitution can occur.

The mechanism of SNAr reactions on pyridinium (B92312) ions has been studied, revealing that the rate-determining step can vary. nih.gov For some substrates, the addition of the nucleophile is rate-determining, while for others, the deprotonation of the addition intermediate is the slow step. nih.gov The reactivity order of leaving groups can also differ from that observed in typical SNAr reactions of activated aryl halides. nih.gov

Oxidation and Reduction Chemistry of this compound

The alkyl side chains of this compound are susceptible to oxidation. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid. wikipedia.org This suggests that under similar strong oxidizing conditions, the ethyl and methyl groups of this compound could be oxidized to carboxylic acids. The oxidation of methylpyridines to pyridine carboxylic acids has been systematically studied, providing a basis for predicting the products of such reactions. acs.org

Ruthenium ion-catalyzed oxidation is another method that has been applied to compounds like this compound. cookechem.com Additionally, a metal-free aerobic oxidation method has been developed for aryl α-halo esters to yield aryl α-keto esters, a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), a pyridine derivative. acs.org This highlights the catalytic potential of pyridine-based structures in oxidation reactions.

Reduction of the pyridine ring can also be achieved, typically through catalytic hydrogenation. This process would convert the aromatic pyridine ring into a piperidine (B6355638) ring.

Derivatization Strategies for this compound

Derivatization of this compound can be achieved through various reactions targeting either the pyridine ring or the alkyl substituents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Functionalization of Alkyl Groups: The ethyl and methyl groups can be functionalized. For example, as mentioned in the halogenation section, radical bromination can introduce a bromine atom onto the ethyl group. vedantu.comyoutube.com This halogenated derivative can then undergo further substitution reactions.

Coupling Reactions: The pyridine ring can be involved in various coupling reactions. For instance, amide formation can be achieved by first converting a carboxylic acid derivative of the pyridine to an amide using coupling agents.

Formation of Pyridinium Salts: The nitrogen atom can be alkylated to form a pyridinium salt. For example, 2-fluoro-1-methylpyridinium p-toluenesulfonate is used as a derivatization reagent for vitamin D metabolites. nih.gov This strategy introduces a positive charge and can be used to modify the properties of the molecule for analytical purposes. nih.gov

Functional Group Interconversions at the Ethyl and Methyl Positions

The ethyl and methyl groups of this compound can undergo functionalization, primarily at the benzylic positions, which are the carbon atoms directly attached to the pyridine ring. These positions are activated due to their ability to stabilize reaction intermediates, such as radicals, through resonance with the aromatic ring.

Oxidation of Alkyl Side Chains: Strong oxidizing agents can convert the alkyl side chains of this compound into carboxylic acid groups. When treated with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic carbon of the ethyl or methyl group is oxidized. libretexts.orglibretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by both the ethyl and methyl groups in this molecule. libretexts.orglumenlearning.com The entire alkyl chain, regardless of its length, is cleaved, and the benzylic carbon is oxidized to form a carboxylic acid. For instance, oxidation of the ethyl group results in the formation of 2-methylpyridine-4-carboxylic acid, while oxidation of the methyl group would yield 4-ethylpyridine-2-carboxylic acid. If both groups are oxidized, it leads to pyridine-2,4-dicarboxylic acid.

Benzylic Halogenation: The benzylic positions of the ethyl and methyl groups are also susceptible to radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in the presence of a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). lumenlearning.com This reaction proceeds via a free radical mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with bromine generated from NBS to form the benzylic bromide. This allows for the selective introduction of a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further diversifying the functionality of the side chains.

Table 1: Functional Group Interconversions at Alkyl Positions

| Reaction Type | Reagent(s) | Position(s) Affected | Product Functional Group |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, Heat | Ethyl and/or Methyl | Carboxylic Acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | Ethyl and/or Methyl | Benzylic Bromide |

Transformations of the Pyridine Nucleus (e.g., Dearomatization, Ring Expansion)

The aromatic pyridine nucleus is generally stable but can be induced to undergo transformations that disrupt its aromaticity.

Dearomatization Reactions: Dearomatization of the pyridine ring is a key strategy for synthesizing partially saturated nitrogen heterocycles like dihydropyridines and piperidines. nih.gov Due to the inherent stability of the aromatic system, the pyridine ring typically requires activation to undergo nucleophilic attack. mdpi.commdpi.com Common strategies involve the N-functionalization of the pyridine nitrogen to form a more electrophilic pyridinium salt. mdpi.commdpi.com

Reduction: N-substituted pyridinium salts can be selectively reduced to form 1,2- or 1,4-dihydropyridines. nih.gov For example, reduction with sodium borohydride (B1222165) can yield dihydropyridine (B1217469) derivatives. nih.gov More recently, metal-free methods using amine boranes have been developed for the mild and selective reduction of activated pyridines. nih.gov

Nucleophilic Addition: The activation of the pyridine ring allows for the addition of various nucleophiles. For instance, chiral copper complexes can catalyze the enantioselective C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to unstable N-silyl-1,4-dihydropyridines. mdpi.comacs.org

Ring Expansion: While less common than reactions on the ring or side chains, ring expansion of pyridines to seven-membered rings (azepines) has been reported. One such method involves an iodine-mediated reaction that proceeds through the formation of iodinated intermediates, leading to the opening of the six-membered ring and subsequent formation of an azepine structure. acs.org Another conceptual approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which can be rearranged to form highly substituted pyridines, demonstrating a pathway to construct the pyridine ring that could be conceptually reversed for a ring-opening or expansion context. nih.govorganic-chemistry.org

Table 2: Transformations of the Pyridine Nucleus

| Transformation | Method | Reagents/Conditions | Product Type |

|---|---|---|---|

| Dearomatization | Reduction of activated pyridine | Sodium Borohydride, Amine Borane | Dihydropyridine |

| Dearomatization | Catalytic Nucleophilic Addition | Copper catalyst, Silane, Styrene | Dihydropyridine |

| Ring Expansion | Iodine-Mediated Rearrangement | Iodine, Air | Azepine |

Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to react with electrophiles, most notably alkyl halides, in a process known as quaternization.

Menshutkin Reaction: The reaction of a tertiary amine, such as this compound, with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlmdpi.com The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion, which becomes the counter-ion to the resulting pyridinium cation. tue.nlnih.gov

The rate of the Menshutkin reaction is influenced by several factors:

Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants due to the stabilization of the SN2 transition state. wikipedia.org

Solvent: Polar aprotic solvents are favored as they help to stabilize the charged transition state and solvate the resulting ions. mdpi.com

Steric Hindrance: Increased steric bulk on either the pyridine ring or the alkyl halide can slow down the reaction rate, consistent with the SN2 mechanism. mdpi.com

This reaction is a fundamental method for preparing pyridinium salts, which have a wide range of applications. rsc.org For this compound, reaction with an alkyl halide like methyl iodide would yield 4-ethyl-1,2-dimethylpyridinium iodide.

Table 3: Quaternization of this compound

| Alkylating Agent | Product Name |

|---|---|

| Methyl Iodide (CH₃I) | 4-Ethyl-1,2-dimethylpyridinium Iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1,4-Diethyl-2-methylpyridinium Bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-ethyl-2-methylpyridinium Chloride |

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2 Methylpyridine

Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint." The vibrational modes of 4-Ethyl-2-methylpyridine are characteristic of its aromatic core and aliphatic substituents.

The infrared spectrum of substituted pyridines is marked by several key absorption bands. msu.edu The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine (B92270) ring are observed in the 1600-1400 cm⁻¹ region. msu.edu The presence of the methyl and ethyl groups introduces C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl and ethyl groups are expected in the 2985-2870 cm⁻¹ range. Furthermore, characteristic C-H bending vibrations for the alkyl groups would be found around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. The ring breathing vibrations of the pyridine moiety, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For pyridine derivatives, these modes are typically observed in the 990-1050 cm⁻¹ region. A detailed analysis of both IR and Raman spectra allows for a complete assignment of the vibrational modes of this compound. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2985-2870 |

| C=C/C=N Ring Stretch | 1600-1400 |

| CH₃ Asymmetric Bend | ~1465 |

| CH₃ Symmetric Bend | ~1375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be mapped out.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region will display signals for the three protons on the pyridine ring. The proton at the C6 position is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at the C3 and C5 positions will appear at slightly higher fields. The coupling between these adjacent protons will result in characteristic splitting patterns, likely doublets and a triplet, allowing for their unambiguous assignment. researchgate.net

The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. The methyl group at the C2 position will appear as a singlet, as it has no adjacent protons to couple with. The integration of these signals will correspond to the number of protons in each unique environment (1:1:1 for the aromatic protons, 2 for the methylene, 3 for the ethyl's methyl, and 3 for the C2-methyl). chemicalbook.comchemicalbook.comspectrabase.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.3-8.5 | d | ~5 |

| H-3 | 6.9-7.1 | s | - |

| H-5 | 6.9-7.1 | d | ~5 |

| -CH₂- (ethyl) | 2.6-2.8 | q | ~7.5 |

| -CH₃ (ethyl) | 1.2-1.4 | t | ~7.5 |

The ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. The carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm). The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most downfield. The presence of the alkyl substituents will also influence the chemical shifts of the ring carbons. hmdb.cachemicalbook.com

The carbon of the methyl group at C2 will appear in the aliphatic region, as will the carbons of the ethyl group. The methylene carbon of the ethyl group will be more downfield than the methyl carbon of the same group.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 157-160 |

| C-6 | 148-150 |

| C-4 | 145-148 |

| C-3 | 122-125 |

| C-5 | 120-123 |

| -CH₂- (ethyl) | 28-32 |

| -CH₃ (at C2) | 23-26 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, with a molecular formula of C₈H₁₁N, the expected nominal molecular weight is 121 g/mol . cookechem.com The mass spectrum will show a molecular ion peak (M⁺) at m/z 121.

The fragmentation of this compound will be characteristic of alkylpyridines. A common fragmentation pathway is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent peak at m/z 106 (M-15). This fragment can then undergo further rearrangements and fragmentation. Another likely fragmentation is the loss of the entire ethyl group, giving a peak at m/z 92. The pyridine ring itself is relatively stable, but can undergo cleavage to produce smaller charged fragments. libretexts.orgaip.orgmiamioh.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 121 | [M]⁺ |

| 106 | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like pyridine exhibit characteristic absorptions in the UV region. Pyridine itself shows two main absorption bands: a strong π → π* transition around 200 nm and a weaker n → π* transition around 260 nm. uzh.chslideshare.netyoutube.comlibretexts.org

For this compound, the presence of alkyl substituents on the pyridine ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. Therefore, the π → π* and n → π* transitions for this compound are anticipated to occur at slightly longer wavelengths. The exact positions of these maxima can be influenced by the solvent used for the measurement. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~200-220 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (for crystalline derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself might be challenging, the analysis of its crystalline derivatives can offer valuable insights into its conformational preferences and packing arrangements.

For instance, the crystal structure of a metal complex containing 4-ethylpyridine (B106801) as a ligand reveals the geometry of the coordinated pyridine ring. whiterose.ac.uk Similarly, the analysis of crystalline salts or co-crystals of this compound would detail how the molecule arranges itself in a crystal lattice, highlighting intermolecular forces such as hydrogen bonding (if applicable) and π-π stacking interactions between the pyridine rings. researchgate.net These interactions are crucial for understanding the supramolecular chemistry of this compound.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-methylpyridine (B31789) |

| 4-ethylpyridine |

| 5-ethyl-2-methylpyridine (B142974) |

| 2-Picoline |

| Nicotinic acid |

| 2,5-pyridinedicarboxylic acid |

| Paraldehyde (B1678423) |

| Acetaldehyde (B116499) |

| Ammonia (B1221849) |

| 2-ethylpyridine-4-carbothioamide |

| 4-methoxy-4-methyl-2-pentanone |

| (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide |

| m-xylene-4-sulphonic acid |

| 1-methyl-2-ethyl-3- propylcyclobutane |

| 2-ethyl-3-n- butylthiolane |

| 2,3-dihydrothiophenes |

| 2,5-dihydrothiophenes |

| Azetidines |

| Aziridines |

| Thietanes |

| Vanillin |

| 1,1,2-trichloroethane |

| Ethyl acetate (B1210297) |

| Methyl acetate |

| 2-hexanone |

| Pentan-3-one |

| 2-methylbutane |

| Pentane |

| NAD⁺ |

| Beta-carotene |

| Quinone |

| Chlorophyll |

| Aspirin |

| 2,4-dinitrophenylhydrazone |

| 2,20:4,400:40,4000-Quaterpyridine |

| Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo uzh.chresearchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate |

| Ethyl 2,4-diaminopyrimidine-5-carboxylate |

| 2-ETHYL-4-METHOXY-6-METHYLPYRIMIDINE |

| (4-Ethyl-6-methylpyrimidin-2-yl)methylamine |

| 6-ETHYL-2,4-DIMETHYLPYRIDINE |

| 4-Methylpyridine |

| 3-ETHYL-4-METHYLPYRIDINE |

| 4-(Ethylaminomethyl)pyridine |

| 2-Methylisonicotinic acid ethyl ester hydrochloride |

| 4-Methoxybenzaldehyde |

| 4-Ethylphenol |

| 4-(2-Methylamino)ethyl)pyridine |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2- oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate |

| furo[3,4-c]pyridin-3(1H)-one |

| thiophene-2-carboxaldehyde |

| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide |

| ortho-toluylchloride |

| 2-amino-4-picoline |

| 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide |

| 2,4,6-Tri-tert-butylpyridine |

| Mefloquine Hydrochloride |

| Thiostrepton |

| Pyridine, 2-ethyl-4-methyl- |

| Pyridine, 5-ethyl-2-methyl- |

| 4-vinylpyridine |

| thiophenes |

| 2-Picoline, 5-ethyl- |

| Aldehydecollidine |

| Aldehydine |

| Aldehydkollidin |

| MEP |

| 2-Methyl-5-ethylpyridine |

| 3-Ethyl-6-methylpyridine |

| 5-Ethyl-α-picoline |

| 5-Ethyl-2-picoline |

| 6-Methyl-3-ethylpyridine |

Computational Chemistry and Theoretical Studies of 4 Ethyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. A theoretical examination of 4-Ethyl-2-methylpyridine using DFT would provide fundamental insights into its structure and chemical behavior.

Molecular Geometry Optimization

The first step in a computational study involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process minimizes the energy of the molecule to find its most favorable conformation. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring and its ethyl and methyl substituents. While general bond lengths for pyridine derivatives are known, specific values for this compound are not documented in the available search results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. A detailed DFT study would calculate the specific energy values of the HOMO and LUMO for this compound and visualize their spatial distribution to predict sites of electrophilic and nucleophilic attack. However, no specific HOMO-LUMO energy gap values for this compound were found.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, an EPS map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and other electrophilic interactions. The specific positive and negative potential values on the surface, which are critical for a quantitative understanding, are not available in the searched literature.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions, providing information on the energy changes and structures of transient species.

Transition State Theory and Reaction Kinetics Modeling

Transition State Theory is a fundamental concept used to understand and predict the rates of chemical reactions. It postulates the existence of a high-energy transition state that reactants must pass through to become products. Computational modeling can identify the geometry and energy of this transition state, which is crucial for calculating the activation energy and, consequently, the reaction rate constant. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would be key to understanding the reaction kinetics. Specific kinetic models or transition state analyses for this compound were not found.

Thermochemical Properties of Reaction Pathways

Beyond identifying the transition states, quantum chemical calculations can determine the thermochemical properties of all species involved in a reaction pathway, including reactants, intermediates, transition states, and products. This includes calculating changes in enthalpy, entropy, and Gibbs free energy for each step. Such data would provide a comprehensive energy profile of a reaction, indicating whether it is thermodynamically favorable and what the energy barriers are for each step. Unfortunately, no studies detailing the thermochemical properties of reaction pathways for this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility and non-covalent interactions.

The primary focus of conformational analysis for this molecule would be the rotation around the single bond connecting the ethyl group to the pyridine ring. This rotation gives rise to different spatial arrangements, or conformers, which can influence the molecule's physical properties and its interactions with its environment. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases. MD simulations can model how a molecule of this compound interacts with other molecules of the same kind or with different molecules, such as solvents. These simulations can elucidate the nature and strength of intermolecular forces, including van der Waals forces and potential hydrogen bonding (if interacting with protic solvents). Such studies are fundamental for predicting properties like boiling point, solubility, and miscibility.

Table 1: Potential Torsional Angles for Conformational Analysis of this compound This table is illustrative and represents the type of data that would be generated from a molecular dynamics study.

| Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 0° (Eclipsed) | High | Low |

| 60° (Gauche) | Low | High |

| 120° (Eclipsed) | High | Low |

| 180° (Anti) | Lowest | Highest |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific property. uwec.edupharmdbm.com While often used for biological activity, QSAR can also be applied to non-biological, physicochemical properties (this is then often called QSPR - Quantitative Structure-Property Relationship). mdpi.com

For this compound, a QSAR/QSPR model could be developed to predict various physical properties. This would require a dataset of structurally related pyridine derivatives with experimentally determined values for the property of interest. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, would be calculated for each compound in the dataset.

Relevant descriptors for a non-biological QSAR model of pyridine derivatives could include:

Topological descriptors: Molecular weight, atom count, bond count.

Electronic descriptors: Dipole moment, polarizability, partial charges on atoms.

Geometrical descriptors: Molecular surface area, molecular volume.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the property. Such a model for this compound could predict properties like boiling point, refractive index, or retention time in chromatography. However, a specific QSAR study for the non-biological properties of this compound has not been identified in the surveyed literature.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies This table lists descriptor types that would be relevant for a QSPR study of this compound.

| Descriptor Class | Example Descriptors | Property Predicted |

| Constitutional | Molecular Weight, Number of N atoms | Boiling Point, Density |

| Topological | Wiener Index, Kier Shape Indices | Chromatographic Retention Time |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Refractive Index, Polarizability |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental spectra to confirm molecular structures and assign spectral bands to specific molecular vibrations or electronic transitions.

For this compound, DFT calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational Spectra (IR and Raman): Theoretical calculations can determine the frequencies and intensities of the vibrational modes of the molecule. These modes include stretching and bending of the C-H, C-C, and C-N bonds, as well as vibrations of the pyridine ring. Comparing the calculated spectrum with an experimental one can provide a detailed assignment of the observed peaks. nih.govresearchgate.netosti.gov

NMR Spectra (¹H and ¹³C): The chemical shifts of the hydrogen and carbon atoms can be calculated. These shifts are highly sensitive to the local electronic environment of each nucleus. A comparison between theoretical and experimental NMR spectra is a powerful tool for structure elucidation and confirmation.

While experimental spectra for pyridine derivatives are available, detailed computational studies that predict and correlate the full spectra of this compound are not prevalent in the literature. Such a study would be a valuable contribution to the spectroscopic characterization of this compound.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes to show how theoretical and experimental data would be compared. Actual values require experimental measurement and computational analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Pyridine) | Data not available | Data not available |

| C3 (Pyridine) | Data not available | Data not available |

| C4 (Pyridine) | Data not available | Data not available |

| C5 (Pyridine) | Data not available | Data not available |

| C6 (Pyridine) | Data not available | Data not available |

| Methyl Carbon | Data not available | Data not available |

| Ethyl CH₂ | Data not available | Data not available |

| Ethyl CH₃ | Data not available | Data not available |

Environmental Fate and Degradation of 4 Ethyl 2 Methylpyridine

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that chemically transform the compound. For 4-Ethyl-2-methylpyridine, the most significant of these processes occurs in the atmosphere, while its breakdown through light or water in other environments is less pronounced.

In the atmosphere, this compound is subject to degradation primarily through oxidation by photochemically-produced hydroxyl (OH) radicals. These highly reactive radicals are a major sink for many volatile organic compounds in the troposphere. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Calculations based on structure-activity relationships provide an estimated rate constant for the vapor-phase reaction of 5-ethyl-2-picoline (an isomer of this compound) with hydroxyl radicals. This rate constant can be used to estimate the compound's atmospheric half-life.

Table 1: Estimated Atmospheric Oxidation of 5-Ethyl-2-picoline by Hydroxyl Radicals

| Parameter | Value | Method |

|---|---|---|

| Rate Constant | 2.74 x 10⁻¹² cm³/molecule-sec | Calculated |

| Atmospheric Half-life | ~6 days | Calculated (assuming an average atmospheric OH concentration of 5 x 10⁵ radicals/cm³) |

This estimated half-life suggests that this compound released into the atmosphere will be degraded relatively quickly, preventing long-range transport and accumulation. The degradation process is initiated by the abstraction of a hydrogen atom from the ethyl or methyl group or addition of the OH radical to the pyridine (B92270) ring.

Direct photolysis is a degradation process where a chemical absorbs solar radiation, leading to its transformation. csbsju.edunih.gov For this to occur, the compound must absorb light at wavelengths present in sunlight at the Earth's surface (greater than 290 nm). While phototransformation is a potential abiotic degradation pathway for some organic pollutants in aquatic environments, specific data on the direct photochemical transformation of this compound in aqueous systems is not extensively documented in scientific literature. nih.gov The limited contribution of direct photolysis for many pollutants in natural waters is often due to quenching effects by dissolved organic matter or the predominance of other degradation processes like biodegradation. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This compound is not expected to undergo hydrolysis in the environment. This stability is due to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental pH and temperature conditions.

Biotic Degradation Pathways by Microorganisms

The primary mechanism for the removal of this compound from soil and water is biodegradation by microorganisms. tandfonline.com Various bacteria have demonstrated the ability to utilize alkylpyridines as a source of carbon, nitrogen, and energy. nih.gov

Microbial communities in both soil and aquatic environments have been shown to degrade alkylpyridines. nih.govresearchgate.net The structure of the alkylpyridine, including the number and position of the alkyl groups, significantly influences its biodegradability. nih.gov Studies on mixed bacterial cultures from polluted environments have revealed that the initial step in the aerobic degradation of 4-ethylpyridine (B106801) is often hydroxylation of the pyridine ring. oup.comoup.com This enzymatic introduction of a hydroxyl group makes the ring more susceptible to subsequent cleavage and mineralization into carbon dioxide, ammonia (B1221849), and biomass. nih.gov

In subsurface sediments, several bacterial strains have been isolated that can degrade various alkylpyridine isomers. nih.gov Similarly, bacteria capable of degrading these compounds are found in aquatic environments, particularly in areas contaminated with industrial wastewater. oup.comoup.comnih.gov

Specific microorganisms capable of breaking down 4-ethylpyridine have been isolated and studied in detail. These studies provide insight into the metabolic pathways involved in its degradation.

One notable example is a filamentous bacterium, identified as Pseudonocardia sp. strain M43, which was isolated from sludge. oup.comnih.gov This strain is capable of utilizing 4-ethylpyridine as its sole source of carbon, nitrogen, and energy. oup.comnih.gov During the degradation process, approximately 60% of the nitrogen from the pyridine ring is released as ammonia. oup.comnih.gov Analysis of the metabolic pathway revealed that the degradation of 4-ethylpyridine by strain M43 proceeds through an initial hydroxylation, with 2-hydroxy-4-ethylpyridine being transiently accumulated as a metabolite. oup.comoup.comnih.gov

Another genus known for its degradative capabilities is Arthrobacter. An Arthrobacter sp. isolated from subsurface sediments contaminated with pyridine derivatives was found to be capable of utilizing 2-ethylpyridine (B127773) as a primary source of carbon, nitrogen, and energy. nih.gov The degradation was accompanied by the growth of the isolate and the release of ammonium (B1175870) into the medium. nih.gov This indicates that Arthrobacter species also possess the enzymatic machinery necessary for the breakdown of alkylpyridines. researchgate.netnih.gov

Table 2: Characterization of an Isolated 4-Ethylpyridine-Degrading Microbial Strain

| Characteristic | Description | Reference(s) |

|---|---|---|

| Strain Designation | M43 | oup.comnih.gov |

| Genus | Pseudonocardia | oup.comnih.gov |

| Isolation Source | Sludge | oup.comnih.gov |

| Metabolic Capability | Can utilize 4-ethylpyridine as the sole source of carbon, nitrogen, and energy. | oup.comnih.gov |

| Degradation Pathway | Proceeds via initial hydroxylation. | oup.comoup.comnih.gov |

| Key Metabolite | 2-hydroxy-4-ethylpyridine | oup.comoup.comnih.gov |

| End Products | Biomass, Ammonia | oup.comnih.gov |

Microbial Biodegradation in Soil and Aquatic Environments

Elucidation of Metabolic Pathways and Intermediate Products

The biodegradation of this compound by microorganisms, a key process in its environmental breakdown, is understood to proceed through a series of oxidative steps. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar alkylpyridines. tandfonline.comresearchgate.net The degradation is predominantly an aerobic process, initiated by the enzymatic hydroxylation of the pyridine ring, a common strategy employed by bacteria to destabilize the aromatic structure. tandfonline.comresearchgate.netnih.govresearchgate.net

For the closely related compound 4-ethylpyridine, the degradation pathway has been shown to begin with the formation of aromatic intermediates such as 4-pyridone and its tautomeric form, 4-hydroxypyridine. mdpi.com This initial step involves the substitution of the ethyl group with a hydroxyl radical. mdpi.com Following this, the pyridine ring undergoes oxidative opening, leading to the formation of simpler, aliphatic carboxylic acids like oxalic and formic acid. mdpi.com Ultimately, these intermediates are mineralized to carbon dioxide, water, and ammonium ions. mdpi.com

Similarly, research on the degradation of pyridine and 2-methylpyridine (B31789) by Arthrobacter species reveals a pathway that results in the formation of succinic acid. asm.orgnih.gov This involves a series of enzymatic reactions catalyzed by monooxygenases and dehydrogenases that cleave the pyridine ring. asm.orgnih.gov During the breakdown of various pyridine derivatives, the nitrogen atom from the ring is typically released as ammonia or ammonium. nih.govresearchgate.net

Based on these analogous pathways, the proposed metabolic breakdown of this compound likely involves the following stages:

Initial Hydroxylation: An attack on the pyridine ring, likely at a position not occupied by the alkyl groups, to form a hydroxylated derivative.

Ring Cleavage: The hydroxylated ring is then opened through the action of dioxygenase enzymes.

Intermediate Formation: The cleavage leads to the formation of various aliphatic intermediates.

Mineralization: These simpler organic molecules are then further metabolized, eventually leading to CO2, H2O, and inorganic nitrogen.

Table 1: Identified Intermediate Products in the Degradation of Related Alkylpyridines

| Original Compound | Intermediate Product(s) | Research Finding |

| 4-Ethylpyridine | 4-Pyridone, 4-Hydroxypyridine, Oxalic acid, Formic acid | Degradation begins with the release of the ethyl group and formation of hydroxylated pyridines, followed by ring opening to form carboxylic acids. mdpi.com |

| Pyridine | Succinic acid, Formic acid, Ammonium | Degradation by Paracoccus sp. and Bacillus involves ring cleavage leading to the formation of succinic and formic acids, with the release of nitrogen as ammonium. nih.govresearchgate.net |

| 2-Methylpyridine | Succinic acid | The metabolic pathway in Arthrobacter sp. proceeds through ring cleavage to ultimately form succinic acid. asm.orgnih.gov |

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Nutrient Availability)

The efficiency and rate of this compound biodegradation are significantly influenced by various environmental conditions. These factors affect microbial growth, enzyme activity, and the bioavailability of the compound.

pH: The pH of the environment is a critical factor. Studies on pyridine-degrading bacteria have shown that optimal degradation occurs within a neutral pH range. For instance, a Rhodococcus strain exhibited the best pyridine degradation performance at a pH of 7.0. nih.gov Another study found the optimal pH range for a different strain to be between 7 and 8. researchgate.net Extreme pH values, both acidic and alkaline, can inhibit bacterial metabolism and slow down the degradation process. researchgate.net

Temperature: Temperature directly impacts microbial metabolic rates. Research on a pyridine-degrading strain of Rhodococcus identified an optimal temperature of 30°C for degradation. nih.gov Another study reported a peak degradation rate at 37°C, with a rapid decline in efficiency at higher temperatures (42°C). researchgate.net These findings suggest that the biodegradation of this compound will be most effective in moderately warm environments.

Nutrient Availability: The presence of other nutrients can affect the biodegradation rate. The addition of an easily metabolizable carbon source, such as glucose, has been shown to accelerate the biodegradation of pyridine. nih.gov This suggests that co-metabolism, where the degradation of one compound is enhanced by the presence of another growth-supporting substrate, can play a role in the environmental breakdown of this compound.

Salinity: High salt concentrations can impede the biodegradation of pyridine compounds. One study found that while a Rhodococcus strain could degrade pyridine in saline conditions up to 6%, the degradation rate was significantly slower at salinities above 4%. nih.gov This indicates that in environments like estuaries or industrial wastewater with high salt content, the natural attenuation of this compound may be hindered.

Table 2: Optimal Conditions for Pyridine Derivative Biodegradation

| Factor | Optimal Value/Condition | Organism/Study |

| pH | 7.0 | Rhodococcus sp. LV4 nih.gov |